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molecular formula C6H3BrClI B1524310 4-Bromo-1-chloro-2-iodobenzene CAS No. 774608-49-0

4-Bromo-1-chloro-2-iodobenzene

Cat. No. B1524310
M. Wt: 317.35 g/mol
InChI Key: JNVDPJAUWVJWAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08680012B2

Procedure details

tert-Butyl nitrite (3 ml, 25 mmol) is added to a suspension of copper(II) chloride (2.71 g, 20 mmol) in acetonitrile (60 ml) and the mixture is heated with stirring to 60° C. A solution of 4-bromo-2-iodoaniline (5 g, 17 mmol) in acetonitrile (15 ml) is added dropwise, and once the addition is complete the mixture is stirred at 60° C. for 2.5 hours. The mixture is cooled to room temperature, poured into 20% aqueous hydrochloric acid and extracted with diethyl ether. The organic extract is dried over anhydrous magnesium sulfate, filtered and the filtrate evaporated in vacuo. The residue is further purified by column chromatography on silica gel to give 4-bromo-1-chloro-2-iodobenzene (4.32 g) as an oil.
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
2.71 g
Type
catalyst
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
N(OC(C)(C)C)=O.[Br:8][C:9]1[CH:15]=[CH:14][C:12](N)=[C:11]([I:16])[CH:10]=1.[ClH:17]>C(#N)C.[Cu](Cl)Cl>[Br:8][C:9]1[CH:15]=[CH:14][C:12]([Cl:17])=[C:11]([I:16])[CH:10]=1

Inputs

Step One
Name
Quantity
3 mL
Type
reactant
Smiles
N(=O)OC(C)(C)C
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
2.71 g
Type
catalyst
Smiles
[Cu](Cl)Cl
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=CC(=C(N)C=C1)I
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)#N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
with stirring to 60° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated
ADDITION
Type
ADDITION
Details
once the addition
STIRRING
Type
STIRRING
Details
is stirred at 60° C. for 2.5 hours
Duration
2.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
The organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
is dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue is further purified by column chromatography on silica gel

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)Cl)I
Measurements
Type Value Analysis
AMOUNT: MASS 4.32 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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